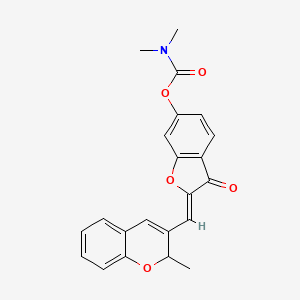

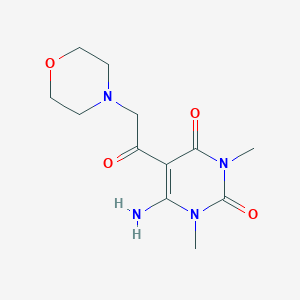

3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Electrochemical Behavior and Organic Synthesis

The electrochemical properties of related cyano and benzamide derivatives have been studied, highlighting their potential in synthesizing complex organic molecules. For instance, the electrochemical behavior of unsymmetrical dihydropyridines, including those with cyano substituents, has been investigated, revealing pathways for synthesizing amino-benzonaphtyridine N-oxides and cyclic hydroxamic acids depending on the medium's pH (David et al., 1995).

Molecular Rearrangements

Cyano and benzamide groups are pivotal in molecular rearrangement studies, offering insights into synthetic routes for novel compounds. The O,N and N,N double rearrangement involving cyano compounds showcases the versatility of these groups in organic synthesis, leading to the formation of oxazin and diazin derivatives (Yokoyama et al., 1985).

Material Science and Luminescence

In material science, cyano and benzamide derivatives demonstrate unique luminescent properties. For example, different optical properties due to distinct stacking modes have been observed in 3-aryl-2-cyano acrylamide derivatives, which may have applications in developing new luminescent materials (Song et al., 2015).

Medicinal Chemistry and Drug Development

Corrosion Inhibition

The application of acrylamide derivatives, closely related to the chemical structure of interest, in corrosion inhibition, demonstrates the versatility of these compounds beyond biological systems. Research into synthetic acrylamide derivatives has shown effectiveness in inhibiting corrosion of metals in acidic solutions, highlighting potential industrial applications (Abu-Rayyan et al., 2022).

作用機序

Target of Action

The primary target of 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide is the nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .

Mode of Action

3-Cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide acts as an inverse agonist of RORC2 . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . This compound also shows selectivity against the related RORA and RORB receptor isoforms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the IL-17 signaling pathway . By acting as an inverse agonist of RORC2, the compound reduces the production of IL-17 . This leads to a decrease in pro-inflammatory signaling, which can help alleviate symptoms of autoimmune diseases .

Pharmacokinetics

The compound demonstrates good metabolic stability and oral bioavailability . These properties are crucial for ensuring that the compound reaches its target in the body and exerts its therapeutic effects .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in IL-17 levels and a decrease in skin inflammation in a preclinical in vivo animal model upon oral administration . This suggests that the compound could potentially be used to treat autoimmune diseases characterized by overactive IL-17 signaling .

特性

IUPAC Name |

3-cyano-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-25-19-6-3-11-23(14-19)18-9-7-17(8-10-18)22-20(24)16-5-2-4-15(12-16)13-21/h2,4-5,7-10,12,19H,3,6,11,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIFGBKLEFSLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2909053.png)

![2-(1-Methylindol-3-yl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2909064.png)

![5-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2909068.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2909069.png)

![4-[(5-Chloropyrazin-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B2909071.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2909072.png)

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2909076.png)